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Compound of Interest

Compound Name: 2-Bromotetradecanoic acid

CAS No.: 135312-82-2

Cat. No.: B147172

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromotetradecanoic
acid, a halogenated fatty acid of significant interest in biochemical research and as a synthetic

intermediate. The following sections detail the expected outcomes from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering field-proven

insights into experimental design and data interpretation for researchers, scientists, and

professionals in drug development.

Molecular Structure and Spectroscopic Overview
2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a derivative of the

saturated fatty acid, myristic acid, with a bromine atom at the alpha (C2) position. This

structural modification imparts unique chemical reactivity, making it a valuable tool in various

scientific applications. The precise characterization of this molecule is paramount for its

effective use, and this is achieved through a combination of spectroscopic techniques.

The molecular structure is as follows:

Caption: Molecular structure of 2-Bromotetradecanoic acid.
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This guide will now delve into the specifics of each major spectroscopic technique for the

comprehensive analysis of 2-Bromotetradecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-Bromotetradecanoic acid, both ¹H and ¹³C NMR are essential for confirming

the structure.

¹H NMR Spectroscopy
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving approximately 5-10

mg of the sample in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃),

containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded

on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal

dispersion.

Data Interpretation: The ¹H NMR spectrum of 2-Bromotetradecanoic acid is expected to show

distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-12 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~4.2 Triplet 1H
Methine proton at C2

(-CHBr-)

~2.2 Multiplet 2H
Methylene protons at

C3 (-CH₂-CHBr-)

~1.2-1.4 Multiplet (broad) 20H

Methylene protons of

the long alkyl chain (-

(CH₂)₁₀-)

~0.9 Triplet 3H
Terminal methyl

protons (-CH₃)
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The downfield shift of the methine proton at C2 to around 4.2 ppm is a direct consequence of

the deshielding effect of the adjacent electronegative bromine atom. The broad singlet for the

carboxylic acid proton is characteristic and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy
Experimental Protocol: For ¹³C NMR, a more concentrated sample (20-50 mg in 0.5-0.7 mL of

CDCl₃) is typically used, and the spectrum is acquired on a spectrometer operating at 75 MHz

or higher. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series

of singlets, one for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides complementary information to the ¹H

NMR, confirming the carbon backbone.

Chemical Shift (δ, ppm) Assignment

~175 Carboxylic acid carbon (-COOH)

~45 Methine carbon at C2 (-CHBr)

~34 Methylene carbon at C3

~22-32 Methylene carbons of the long alkyl chain

~14 Terminal methyl carbon

The presence of the bromine atom at the alpha position significantly shifts the C2 carbon to

approximately 45 ppm. The exact chemical shifts of the long alkyl chain carbons can be very

close and may require higher field instruments for complete resolution.

Infrared (IR) Spectroscopy
Experimental Protocol: IR spectroscopy is a rapid and simple technique for identifying

functional groups. A common method for solid samples like 2-Bromotetradecanoic acid is to

prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr

powder and pressed into a transparent disk, which is then placed in the IR spectrometer.

Data Interpretation: The IR spectrum of 2-Bromotetradecanoic acid is dominated by

absorptions from the carboxylic acid group and the long alkyl chain.[1]
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Frequency (cm⁻¹) Intensity
Functional Group
Assignment

2500-3300 Broad, Strong
O-H stretch of the carboxylic

acid (hydrogen-bonded)

~2920, ~2850 Strong C-H stretch of the alkyl chain

~1710 Strong
C=O stretch of the carboxylic

acid

~1465 Medium C-H bend of the CH₂ groups

~1290 Medium
C-O stretch of the carboxylic

acid

~930 Broad, Medium
O-H bend (out-of-plane) of the

carboxylic acid dimer

~650 Medium-Weak C-Br stretch

The very broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid.[1][2]

The strong carbonyl absorption around 1710 cm⁻¹ confirms the presence of the acid

functionality. The C-Br stretch is typically weak and falls in the fingerprint region, but its

presence is consistent with the structure.

Mass Spectrometry (MS)
Experimental Protocol: For a fatty acid derivative like 2-Bromotetradecanoic acid, Gas

Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common

analytical technique. The carboxylic acid is often derivatized, for example, to its methyl ester, to

improve its volatility for GC analysis. The sample is injected into the GC, where it is vaporized

and separated from other components before entering the mass spectrometer.

Data Interpretation: The mass spectrum provides information about the molecular weight and

fragmentation pattern of the molecule. For 2-Bromotetradecanoic acid (molecular weight

~307 g/mol ), the EI mass spectrum is expected to show a molecular ion peak (M⁺) and several

characteristic fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br
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are in an approximate 1:1 ratio), which will result in M⁺ and M+2 peaks of nearly equal

intensity.[3]

m/z Proposed Fragment

306/308 [M]⁺, molecular ion

227 [M - Br]⁺, loss of bromine radical

289/291 [M - H₂O]⁺, loss of water

45 [COOH]⁺

Fragmentation Pathway:

C14H27BrO2+
(m/z 306/308)

[M - Br]+
(m/z 227)

- Br•

[M - COOH]+
(m/z 261/263)

- •COOH

[COOH]+
(m/z 45)

McLafferty
Rearrangement

Click to download full resolution via product page

Caption: Proposed key fragmentation pathways for 2-Bromotetradecanoic acid in EI-MS.

The loss of the bromine atom is a common fragmentation pathway for alkyl bromides. Another

significant fragmentation is the loss of the carboxylic acid group.

Summary of Spectroscopic Data
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Technique Key Features and Observations

¹H NMR

- Broad singlet ~11-12 ppm (COOH).- Triplet

~4.2 ppm (CHBr).- Characteristic signals for the

long alkyl chain.

¹³C NMR

- Carbonyl carbon ~175 ppm.- Alpha-carbon

attached to bromine ~45 ppm.- Signals for the

long alkyl chain carbons.

IR

- Very broad O-H stretch (2500-3300 cm⁻¹).-

Strong C=O stretch (~1710 cm⁻¹).- Strong C-H

stretches (~2920, 2850 cm⁻¹).

MS (EI)

- Molecular ion peaks at m/z 306/308 (due to Br

isotopes).- Characteristic fragment at m/z 227

(loss of Br).

This comprehensive spectroscopic analysis provides a robust framework for the unequivocal

identification and characterization of 2-Bromotetradecanoic acid, ensuring its quality and

suitability for research and development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]

2. orgchemboulder.com [orgchemboulder.com]

3. 2-Bromotetradecanoic acid [webbook.nist.gov]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Bromotetradecanoic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b147172/docs#a-technical-guide-to-the-
spectroscopic-characterization-of-2-bromotetradecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://www.psecommunity.org/nmr-determination-of-free-fatty-acids-in-vegetable-oils/
https://www.waters.com/webassets/cms/library/docs/720004943en.pdf
https://www.lipidmaps.org/protocols/fa_ms_protocol.pdf
https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids
https://www.benchchem.com/product/b147172?utm_src=pdf-custom-synthesis#bc-rfq
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://webbook.nist.gov/cgi/cbook.cgi?ID=10520-81-7&Units=SI&cMS=on
https://www.benchchem.com/product/b147172/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-bromotetradecanoic-acid
https://www.benchchem.com/product/b147172/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-bromotetradecanoic-acid
https://www.benchchem.com/product/b147172/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-bromotetradecanoic-acid
https://www.benchchem.com/product/b147172/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-bromotetradecanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147172?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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